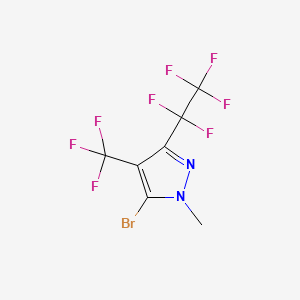
5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, methyl, pentafluoroethyl, and trifluoromethyl substituents, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromo-1-methylpyrazole.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a specialty chemical.
作用機序
The mechanism of action of 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorinated groups can enhance its binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-bromo-1-methyl-3-(pentafluoroethyl)-1H-pyrazole
- 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
Uniqueness
The unique combination of bromine, methyl, pentafluoroethyl, and trifluoromethyl groups in 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole imparts distinct chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to similar compounds.
特性
分子式 |
C7H3BrF8N2 |
|---|---|
分子量 |
347.00 g/mol |
IUPAC名 |
5-bromo-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H3BrF8N2/c1-18-4(8)2(6(11,12)13)3(17-18)5(9,10)7(14,15)16/h1H3 |
InChIキー |
LFDPDCRGUCDBKM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


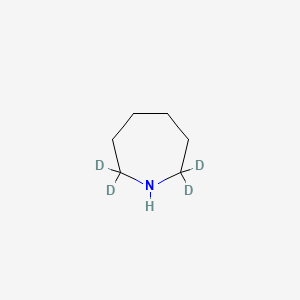
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
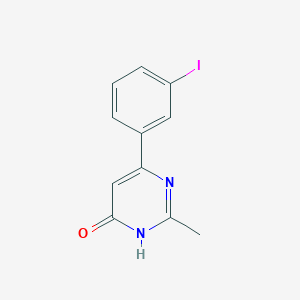
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
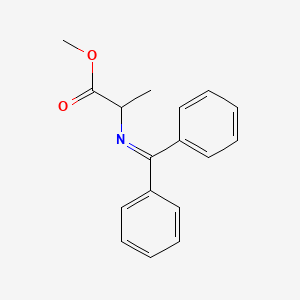
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
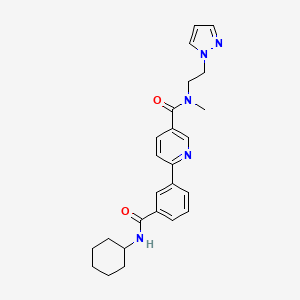
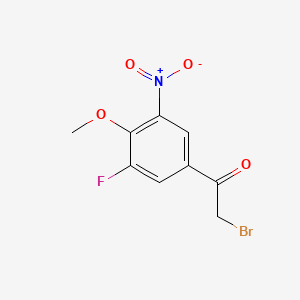
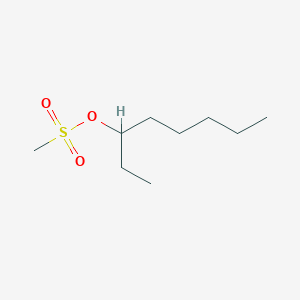
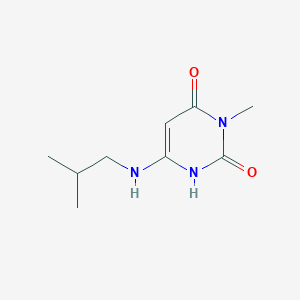
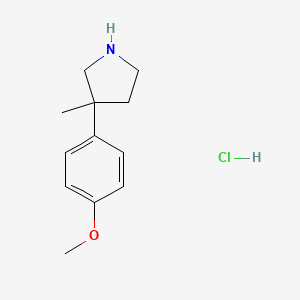
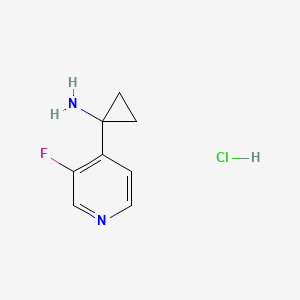
![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

